N-Hydroxy-4-(hydroxymethyl)benzimidamide
Overview
Description
N-Hydroxy-4-(hydroxymethyl)benzimidamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is known for its unique structure, which includes a hydroxyl group and a benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-4-(hydroxymethyl)benzimidamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzonitrile with hydroxylamine in ethanol at elevated temperatures. The reaction mixture is then concentrated under reduced pressure to yield the desired product . Another method involves the use of amidoxime and anhydride in dichloromethane, followed by purification through silica gel column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(hydroxymethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-Hydroxy-4-(hydroxymethyl)benzimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(hydroxymethyl)benzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzimidamide moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-methylbenzimidamide: Similar in structure but with a methyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)benzamidoxime: Another related compound with similar functional groups.
Uniqueness
N-Hydroxy-4-(hydroxymethyl)benzimidamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its hydroxyl group and benzimidamide moiety make it a versatile compound in various chemical and biological contexts.
Properties
IUPAC Name |
N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQRXUCPQYHBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701134 | |
Record name | N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635702-23-7 | |
Record name | N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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